molecular formula C10H9BFNO2 B2635357 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid CAS No. 2096341-54-5

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Cat. No.: B2635357
CAS No.: 2096341-54-5
M. Wt: 205
InChI Key: BRQZJOXEWXYOFH-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is an organic compound with the molecular formula C10H9BFNO2 It is a boronic acid derivative that features a cyanocyclopropyl group and a fluorophenyl group

Preparation Methods

The synthesis of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and cyanocyclopropyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases or other enzymes involved in cell growth and proliferation.

Comparison with Similar Compounds

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid can be compared with other boronic acid derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its reactivity and versatility in various applications.

Biological Activity

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (CAS: 2096341-54-5) is a novel compound in the class of arylboronic acids, which are recognized for their versatile applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H10B F N O2
  • Molecular Weight : 204.99 g/mol
  • Key Functional Groups :
    • Boronic acid moiety
    • Cyanocyclopropyl group
    • Fluorophenyl group

The presence of these functional groups contributes to the compound's unique reactivity profile and biological interactions.

Research indicates that this compound interacts with various biological targets, particularly protein kinases involved in cell signaling pathways. The compound has shown potential as an inhibitor of specific kinases, suggesting its role in modulating cellular processes related to growth and proliferation.

Inhibition of Protein Kinases

The ability to inhibit protein kinases positions this compound as a candidate for cancer therapy. Protein kinases play crucial roles in signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound may disrupt abnormal cellular signaling associated with tumor growth.

Comparative Analysis with Other Boronic Acid Derivatives

To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:

Compound NameKey Features
Phenylboronic AcidLacks cyanocyclopropyl and fluorophenyl groups; limited versatility.
4-(1-Cyanocyclopropyl)Phenylboronic AcidSimilar structure but different substitution patterns affecting reactivity.
3-(1-Cyanocyclopropyl)Phenylboronic AcidShares cyanocyclopropyl group; different substitution on the phenyl ring.

This table illustrates how specific functional groups contribute to the reactivity and potential applications of each compound.

Anticancer Activity

A study highlighted the efficacy of this compound in inhibiting cancer cell lines through its action on protein kinases. The compound demonstrated significant cytotoxicity against several cancer types, indicating its potential as an anticancer agent.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, suggesting potent activity.

Enzyme Inhibition Studies

Further investigation into enzyme inhibition revealed that this boronic acid derivative effectively inhibits phosphatidylinositol 3-kinase (PI3K), a key regulator in cancer metabolism and cell growth.

  • Selectivity : The compound showed improved selectivity for PI3K alpha over other isoforms, making it a promising candidate for targeted therapies in cancers characterized by PI3K mutations.

Applications in Drug Development

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : As a selective inhibitor of protein kinases, it may be useful in developing targeted therapies for cancers with specific genetic mutations.
  • Metabolic Disorders : Its role in modulating signaling pathways could extend to treating metabolic disorders linked to kinase dysregulation.

Properties

IUPAC Name

[3-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c12-9-7(10(6-13)4-5-10)2-1-3-8(9)11(14)15/h1-3,14-15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQZJOXEWXYOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2(CC2)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-54-5
Record name 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
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